

# Application Notes & Protocols for the Dissolution of Pentorex

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pentorex

Cat. No.: B1222034

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These application notes provide detailed protocols and guidelines for the dissolution of **Pentorex** (Phenpentetermine) for use in scientific research. **Pentorex** is a stimulant compound belonging to the amphetamine family. Proper dissolution is critical for ensuring accurate and reproducible results in downstream experimental applications.

## Introduction and Physicochemical Properties

**Pentorex**, also known as phenpentetermine or  $\alpha,\beta$ -dimethylamphetamine, is a hydrophobic small molecule.<sup>[1]</sup> Its chemical properties, particularly its low aqueous solubility and lipophilic nature, present challenges for preparing solutions in physiological buffers commonly used in biological experiments.<sup>[2]</sup> The Octanol/Water partition coefficient (logP) of approximately 2.5 indicates a preference for lipid environments over aqueous ones.<sup>[2]</sup> Therefore, a multi-step dissolution strategy is required, typically involving a high-concentration stock solution in an organic solvent followed by dilution to a final working concentration in an aqueous medium.

## Data Presentation

The following tables summarize the key properties of **Pentorex** and recommended solvents for preparing stock solutions.

Table 1: Physicochemical Properties of **Pentorex**

Property	Value	Source
IUPAC Name	2-methyl-3-phenylbutan-2-amine	[1][3]
Synonyms	Phenpentetermine, $\alpha,\beta$ -Dimethylamphetamine	[1]
CAS Number	434-43-5	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>17</sub> N	[1][2]
Molar Mass	163.26 g/mol	[1][2]
Melting Point	75-77 °C	[4]
logP (Octanol/Water)	2.527 (Calculated)	[2]
Water Solubility	~0.912 mM (~0.149 mg/mL) (Calculated from logS)	[2]

Table 2: Recommended Solvents for **Pentorex** Stock Solutions

Solvent	Recommended Max Concentration	Notes
Dimethyl Sulfoxide (DMSO)	50 mM	Preferred solvent for high concentration stocks. Ensure final DMSO concentration in assays is low (<0.5%) to avoid solvent-induced artifacts.
Ethanol (100%)	25 mM	A viable alternative to DMSO. May be preferred for certain in vivo studies. Evaporates quickly; handle accordingly.

## Experimental Protocols

Safety Precaution: **Pentorex** is a stimulant.<sup>[1]</sup> Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling of the powdered compound and organic solvents should be performed in a certified chemical fume hood.

#### Protocol 1: Preparation of a 10 mM **Pentorex** Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution.

- Calculate Required Mass:
  - Molar Mass of **Pentorex** = 163.26 g/mol
  - Desired Concentration = 10 mM = 0.010 mol/L
  - Volume = 1 mL = 0.001 L
  - Mass = Concentration × Molar Mass × Volume
  - Mass = 0.010 mol/L × 163.26 g/mol × 0.001 L = 0.0016326 g = 1.63 mg
- Weighing:
  - Tare a clean, dry microcentrifuge tube on an analytical balance.
  - Carefully weigh 1.63 mg of **Pentorex** powder into the tube.
- Dissolution:
  - Add 1 mL of high-purity, anhydrous DMSO to the tube.
  - Cap the tube securely.
  - Vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be observed.
  - If dissolution is slow, briefly sonicate the tube in a water bath for 5-10 minutes.
- Storage:

- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store at -20°C or -80°C for long-term stability.

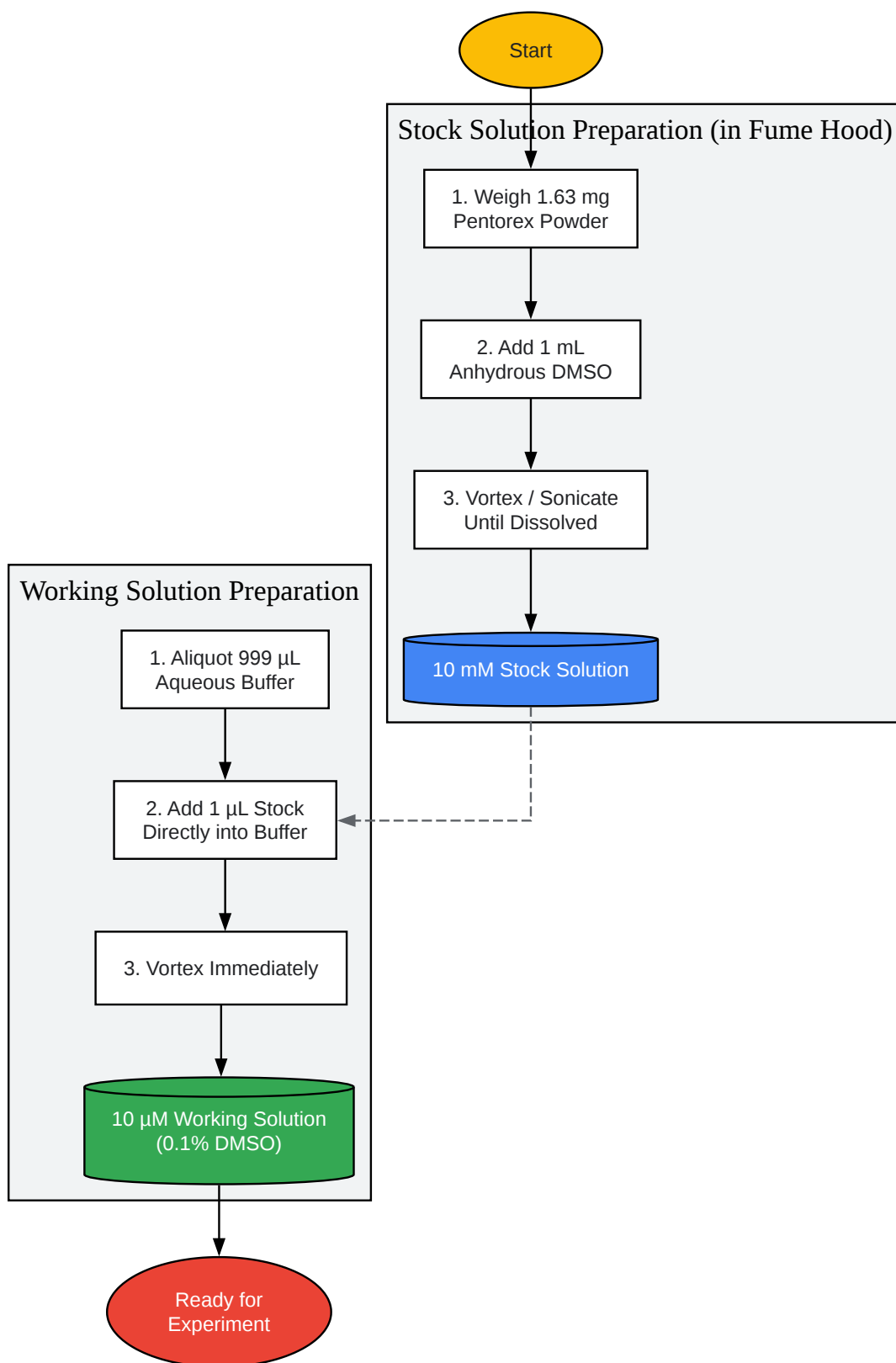
#### Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer

This protocol describes the preparation of a 10 µM working solution from the 10 mM DMSO stock.

- Determine Dilution Factor:
  - Stock Concentration = 10 mM = 10,000 µM
  - Desired Final Concentration = 10 µM
  - Dilution Factor = 10,000 µM / 10 µM = 1000x
- Dilution:
  - To prepare 1 mL of working solution, you will need 1 µL of the 10 mM stock.
  - Pipette 999 µL of your desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium) into a sterile tube.
  - Add 1 µL of the 10 mM **Pentorex** stock solution directly into the buffer. Crucially, pipette the stock solution directly into the liquid and immediately vortex to prevent precipitation.
- Final Concentration Check:
  - The final concentration of the solvent (DMSO) in this working solution is 0.1% (1/1000). This is generally well-tolerated by most cell lines and in many assays. Always run a vehicle control (0.1% DMSO in buffer) in your experiments.
- Usage:
  - Use the working solution immediately. Do not store dilute aqueous solutions of hydrophobic compounds for extended periods, as they may be prone to precipitation or adsorption to plastic surfaces.

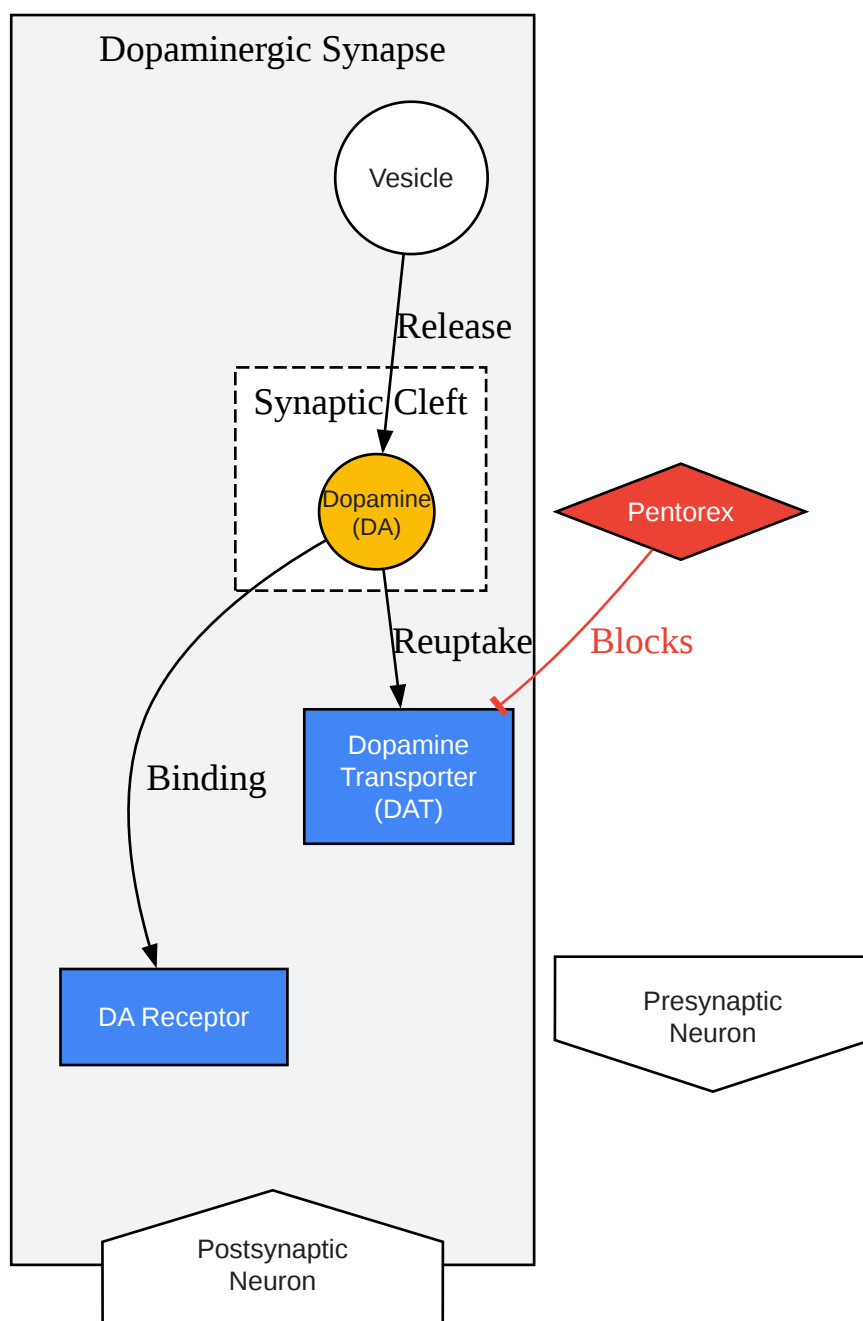
## Visualizations

The following diagrams illustrate the dissolution workflow and a potential mechanism of action for **Pentorex**.



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Caption: Workflow for dissolving **Pentorex** for experimental use.



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Caption: Hypothetical mechanism: **Pentorex** blocking dopamine reuptake.

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## References

- 1. Pentorex - Wikipedia [en.wikipedia.org]
- 2. Pentorex (CAS 434-43-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Pentorex | C11H17N | CID 22031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
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